molecular formula C23H29N3O4S B11213118 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B11213118
M. Wt: 443.6 g/mol
InChI Key: KMAGTLCPPCMFBP-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexene ring, a quinazolinone derivative, and a hexanamide chain, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Synthesis of the Quinazolinone Derivative: This involves the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization and oxidation steps.

    Coupling of the Cyclohexene and Quinazolinone Units: This step may involve the use of coupling reagents such as EDCI or DCC to form the amide bond.

    Introduction of the Hexanamide Chain: This can be achieved through a nucleophilic substitution reaction using hexanoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydro derivative.

    Substitution: The amide and quinazolinone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted amides or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammation, pain, or microbial growth.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit key enzymes in microbial metabolism, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-ethyl)-2-methoxy-N-phenyl-benzamide
  • N-cyclohexyl-2(((2-((2-HO-1-naphthyl)methylene)hydrazino)(oxo)ac)amino)benzamide

Uniqueness

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide stands out due to its unique combination of structural features, including the cyclohexene ring and quinazolinone derivative. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H29N3O4S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H29N3O4S/c27-21(24-11-10-16-7-3-1-4-8-16)9-5-2-6-12-26-22(28)17-13-19-20(30-15-29-19)14-18(17)25-23(26)31/h7,13-14H,1-6,8-12,15H2,(H,24,27)(H,25,31)

InChI Key

KMAGTLCPPCMFBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

Origin of Product

United States

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